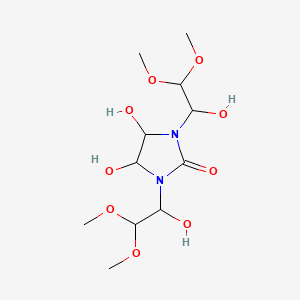

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is a complex organic compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of carbonylating agents such as phosgene or its derivatives . Another method involves the diamination of olefins, which can be catalyzed by metal catalysts . Additionally, the intramolecular hydroamination of linear urea derivatives and aziridine ring expansion are also viable synthetic routes .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions typically include elevated temperatures and pressures, as well as the use of solvents such as acetonitrile or dichloromethane .

Chemical Reactions Analysis

Types of Reactions: 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and methoxy groups, which can act as reactive sites.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols .

Scientific Research Applications

Applications in Textile Industry

One of the primary applications of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is as a crease-proofing agent in the textile industry. This compound enhances the durability and appearance of cellulosic textile materials.

Case Study: Textile Finishing Agent

A notable study demonstrated the effectiveness of this compound as a finishing agent for cellulosic textiles. The compound was utilized to improve crease resistance in cotton fabrics. The treatment resulted in enhanced fabric performance without compromising softness or comfort. The process involved applying stable aqueous solutions of the compound to the fabric and subsequently curing it under controlled conditions .

Applications in Chemical Synthesis

In addition to its textile applications, this compound serves as an important intermediate in various chemical syntheses. It is involved in the preparation of other imidazolidinones and related compounds.

Synthesis Process

The synthesis typically involves reacting urea with glyoxal and formaldehyde under alkaline conditions. This method has been refined to produce stable aqueous solutions with minimal by-products . The resulting compounds have potential uses in pharmaceuticals and agrochemicals.

Analytical Applications

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- can also be analyzed using high-performance liquid chromatography (HPLC). A specific method employs a reverse-phase HPLC technique suitable for isolating impurities and studying pharmacokinetics .

HPLC Methodology

The HPLC method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility. This technique allows for efficient separation and analysis of the compound and its derivatives .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, thereby modulating their activity . This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- include other imidazolidinones such as 4,5-dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone and benzimidazolidin-2-ones . These compounds share a similar core structure but differ in the substituents attached to the ring.

Uniqueness: What sets 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- apart is the presence of both hydroxyl and methoxy groups, which enhance its reactivity and versatility in various chemical reactions . This unique combination of functional groups makes it a valuable compound for research and industrial applications.

Biological Activity

2-Imidazolidinone, 4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)- is a compound of significant interest due to its diverse biological activities. This article will explore its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C11H22N2O9

- Molecular Weight : 306.30 g/mol

- CAS Number : 14323488

The compound is characterized by the presence of multiple hydroxyl groups and methoxyethyl substituents, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that 2-Imidazolidinone derivatives exhibit considerable antimicrobial activity. Specifically, 4,5-dihydroxy-1,3-bis(hydroxymethyl)imidazolidin-2-one , a closely related compound, has shown effectiveness against various bacterial strains including Staphylococcus aureus and E. coli. The mechanism involves the formation of crosslinks with cellular proteins through reactive hydroxyl groups, inhibiting bacterial growth and enhancing its potential as an antimicrobial agent .

Cytotoxicity and Anti-Cancer Activity

In vitro studies have demonstrated the cytotoxic effects of imidazolidinone derivatives on different cancer cell lines. For instance, compounds synthesized from imidazolidinones have been tested for anti-cancer activity and showed promising results against certain tumor types . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Case Studies

- Antibacterial Efficacy :

- Cytotoxicity Assessment :

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of 2-Imidazolidinone derivatives:

Properties

CAS No. |

119914-26-0 |

|---|---|

Molecular Formula |

C11H22N2O9 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

4,5-dihydroxy-1,3-bis(1-hydroxy-2,2-dimethoxyethyl)imidazolidin-2-one |

InChI |

InChI=1S/C11H22N2O9/c1-19-9(20-2)7(16)12-5(14)6(15)13(11(12)18)8(17)10(21-3)22-4/h5-10,14-17H,1-4H3 |

InChI Key |

HFVCEAJGGKNPCB-UHFFFAOYSA-N |

Canonical SMILES |

COC(C(N1C(C(N(C1=O)C(C(OC)OC)O)O)O)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.